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Introduction

Methionol (3-(methylthio)-1-propanol) is a sulfur-containing volatile organic compound found in

wine that can significantly influence its aroma profile. It is primarily formed from the Ehrlich

pathway degradation of methionine by yeast during fermentation.[1] At low concentrations,

methionol can contribute to the complexity of the wine's bouquet, imparting savory notes

described as "vegetable," "potato," or "tuber."[2][3] However, at higher concentrations, it can be

associated with undesirable off-flavors. Furthermore, methionol is a precursor to methional,

which has a low odor threshold and can impart a "cooked vegetable" aroma, particularly in

oxidized wines.[4] Accurate quantification of methionol is therefore crucial for quality control,

understanding wine aging processes, and research into the impact of viticultural and enological

practices on wine aroma.

This application note provides detailed protocols for the quantification of methionol in wine

samples using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-

Mass Spectrometry (HS-SPME-GC-MS), a widely used, sensitive, and solventless technique.

[5] Alternative sample preparation methods, including Liquid-Liquid Extraction (LLE) and Solid-

Phase Extraction (SPE), are also discussed.
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The concentration of methionol in wine can vary depending on the grape variety, yeast strain,

fermentation conditions, and wine age. The following table summarizes available quantitative

data for methionol in a specific white wine variety.

Table 1: Reported Concentration of Methionol in Sauvignon Blanc

Wine Variety
Concentration Range
(µg/L)

Reference

Sauvignon Blanc 529 - 728 [6]

While extensive quantitative data for methionol across a wide range of wine varieties is not

readily available in the literature, its sensory importance in other wines, such as Pinot Noir, has

been noted.[3] For comparative purposes, the typical concentrations of a related small alcohol,

methanol, are presented in Table 2, highlighting the general differences observed between red

and white wines due to processing methods.[7][8]

Table 2: Typical Methanol Concentrations in Red and White Wines

Wine Type
Typical Concentration
Range (mg/L)

Key Factors

Red Wines 120 - 250
Longer skin contact during

fermentation[9][7]

White Wines 40 - 120
Shorter or no skin contact

during fermentation[9][7]

Experimental Protocols
This section provides a detailed methodology for the quantification of methionol in wine

samples using HS-SPME-GC-MS.

Protocol 1: Quantification of Methionol by HS-SPME-GC-
MS
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This protocol is optimized for the extraction and analysis of volatile and semi-volatile

compounds, including methionol, from wine.

1. Materials and Reagents

Wine sample

Methionol standard (≥98% purity)

Internal Standard (e.g., 2-octanol or a deuterated analog of a related compound)

Sodium chloride (NaCl), analytical grade

Deionized water

Methanol, HPLC grade

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g.,

Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Standards and Calibration Curve

Prepare a stock solution of methionol (e.g., 1000 mg/L) in methanol.

Prepare a series of working standard solutions by diluting the stock solution with a model

wine solution (e.g., 12% ethanol in water with 5 g/L tartaric acid, pH adjusted to 3.5) to cover

the expected concentration range of methionol in wine.

Prepare an internal standard stock solution (e.g., 100 mg/L in methanol).

Spike each calibration standard and wine sample with the internal standard to a final

concentration of, for example, 10 µg/L.

3. Sample Preparation
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Pipette 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.

Add a precise amount of the internal standard solution.

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances

the release of volatile compounds into the headspace.

Immediately seal the vial with the screw cap.

4. HS-SPME Procedure

Place the vial in the autosampler of the GC-MS system, which is equipped with an SPME

agitator and heater.

Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes)

with agitation (e.g., 250 rpm).

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30

minutes) at the same temperature and agitation.

5. GC-MS Analysis

After extraction, the SPME fiber is automatically retracted and inserted into the hot injector of

the GC.

Desorb the analytes from the fiber into the GC column.

The following are typical GC-MS parameters that can be adapted based on the specific

instrument and column:

Injector Temperature: 250°C

Injection Mode: Splitless

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

GC Column: A mid-polar to polar capillary column is suitable, for example, a DB-WAX or

HP-INNOWax (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
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Oven Temperature Program:

Initial temperature: 40°C, hold for 5 minutes

Ramp 1: Increase to 150°C at 3°C/min

Ramp 2: Increase to 240°C at 10°C/min

Final hold: Hold at 240°C for 10 minutes

MS Transfer Line Temperature: 250°C

Ion Source Temperature: 230°C

Ionization Mode: Electron Ionization (EI) at 70 eV

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key

ions for methionol (m/z 61, 45, 106) and the internal standard should be monitored. A full

scan mode (e.g., m/z 35-350) can be used for initial identification.

6. Data Analysis

Identify the methionol peak in the chromatogram based on its retention time and mass

spectrum compared to the standard.

Integrate the peak areas of methionol and the internal standard.

Calculate the ratio of the peak area of methionol to the peak area of the internal standard.

Construct a calibration curve by plotting the peak area ratio against the concentration of the

calibration standards.

Determine the concentration of methionol in the wine samples by interpolating their peak

area ratios on the calibration curve.

Alternative Sample Preparation Protocols
For a broader analysis of wine volatiles or when HS-SPME is not available, Liquid-Liquid

Extraction or Solid-Phase Extraction can be employed.
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Protocol 2: Liquid-Liquid Extraction (LLE)

Mix 50 mL of wine with 10 mL of a suitable organic solvent (e.g., dichloromethane).

Add an internal standard.

Shake the mixture vigorously in a separatory funnel for 5 minutes.

Allow the phases to separate and collect the organic layer.

Dry the organic extract with anhydrous sodium sulfate.

Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of

nitrogen.

Inject 1-2 µL of the concentrated extract into the GC-MS.

Protocol 3: Solid-Phase Extraction (SPE)

Condition an SPE cartridge (e.g., a divinylbenzene-based polymer like Isolute ENV+) with

methanol followed by deionized water.

Load 50 mL of the wine sample, previously spiked with an internal standard, onto the

cartridge.

Wash the cartridge with deionized water to remove sugars and other polar interferences.

Dry the cartridge under vacuum.

Elute the retained analytes, including methionol, with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

Concentrate the eluate and analyze by GC-MS as described in the LLE protocol.

Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of methionol in
wine samples using the primary HS-SPME-GC-MS protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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